molecular formula C6H5NS2 B6167164 2-ethynyl-5-(methylsulfanyl)-1,3-thiazole CAS No. 2159668-94-5

2-ethynyl-5-(methylsulfanyl)-1,3-thiazole

Cat. No. B6167164
CAS RN: 2159668-94-5
M. Wt: 155.2
InChI Key:
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Description

2-Ethynyl-5-(methylsulfanyl)-1,3-thiazole (EMT) is an organosulfur compound that has been studied extensively for its potential applications in various scientific fields. It is a sulfur-containing heterocycle that has been used to synthesize a wide range of compounds, including drugs, polymers, and catalysts. Its use has been studied in fields such as chemistry, biochemistry, and pharmacology.

Scientific Research Applications

2-ethynyl-5-(methylsulfanyl)-1,3-thiazole has been studied for its potential applications in various scientific fields. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a drug in pharmacology. It has also been used in the synthesis of polymers, and as a reagent in analytical chemistry. In addition, 2-ethynyl-5-(methylsulfanyl)-1,3-thiazole has been studied for its potential applications in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of 2-ethynyl-5-(methylsulfanyl)-1,3-thiazole is not yet fully understood. However, it is believed that the sulfur atom in 2-ethynyl-5-(methylsulfanyl)-1,3-thiazole acts as a Lewis acid, allowing it to form complexes with other molecules, such as proteins and nucleic acids. This allows 2-ethynyl-5-(methylsulfanyl)-1,3-thiazole to interact with and modify the structure and function of proteins and nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-ethynyl-5-(methylsulfanyl)-1,3-thiazole are not yet fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to modulate the immune system. In addition, 2-ethynyl-5-(methylsulfanyl)-1,3-thiazole has been shown to have anti-cancer effects, and to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 2-ethynyl-5-(methylsulfanyl)-1,3-thiazole in lab experiments include its low cost and ease of synthesis. In addition, it is a relatively stable compound, meaning that it can be stored for long periods of time without degradation. The main limitation of using 2-ethynyl-5-(methylsulfanyl)-1,3-thiazole in lab experiments is its low solubility in water. This can make it difficult to use in certain experiments, such as those involving aqueous solutions.

Future Directions

The potential applications of 2-ethynyl-5-(methylsulfanyl)-1,3-thiazole are vast, and there are many potential future directions for research. These include further exploration of its biochemical and physiological effects, as well as its potential applications in the fields of drug development, polymer synthesis, and catalysis. In addition, further research into the mechanism of action of 2-ethynyl-5-(methylsulfanyl)-1,3-thiazole could lead to new and improved applications. Finally, further research into the synthesis of 2-ethynyl-5-(methylsulfanyl)-1,3-thiazole could lead to new and improved methods of synthesis.

Synthesis Methods

2-ethynyl-5-(methylsulfanyl)-1,3-thiazole can be synthesized from a variety of starting materials, including thiophene, ethylene, and sulfur. The most common method is the reaction of ethylene and sulfur in an oxygen-free environment. This reaction yields the desired product, 2-ethynyl-5-(methylsulfanyl)-1,3-thiazole, in good yields. Other methods, such as the reaction of thiophene and sulfur, or the reaction of ethylene and thiophene, have also been used to synthesize 2-ethynyl-5-(methylsulfanyl)-1,3-thiazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-ethynyl-5-(methylsulfanyl)-1,3-thiazole can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-bromo-5-(methylsulfanyl)-1,3-thiazole", "Sodium ethynide", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 2-bromo-5-(methylsulfanyl)-1,3-thiazole in diethyl ether.", "Step 2: Add sodium ethynide to the solution and stir for several hours at room temperature.", "Step 3: Add hydrochloric acid to the reaction mixture to quench the excess sodium ethynide.", "Step 4: Extract the product with diethyl ether and wash with water.", "Step 5: Dry the organic layer with sodium sulfate and evaporate the solvent.", "Step 6: Dissolve the residue in a mixture of water and diethyl ether.", "Step 7: Add sodium bicarbonate to the solution to neutralize the acid.", "Step 8: Extract the product with diethyl ether and wash with water.", "Step 9: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 2-ethynyl-5-(methylsulfanyl)-1,3-thiazole." ] }

CAS RN

2159668-94-5

Product Name

2-ethynyl-5-(methylsulfanyl)-1,3-thiazole

Molecular Formula

C6H5NS2

Molecular Weight

155.2

Purity

95

Origin of Product

United States

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